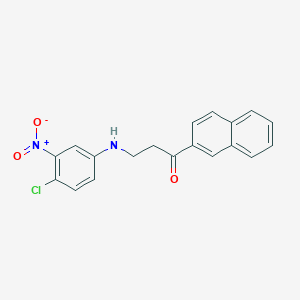

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone

Description

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone (CAS: N/A; CID 4466801) is a propanone derivative featuring a 2-naphthyl ketone group and a 4-chloro-3-nitroanilino substituent. Its molecular formula is C₁₉H₁₅ClN₂O₃, with a monoisotopic mass of 354.07767 Da. The compound’s structure includes a planar naphthalene ring and a nitro-chloro-substituted aniline moiety connected via a three-carbon chain (Figure 1). Key physicochemical properties include:

- SMILES:

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] - InChIKey:

XQSKXYNDQXTXHR-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for various adducts range from 179.2 Ų ([M+H]⁺) to 195.4 Ų ([M+Na]⁺), indicating moderate molecular bulkiness .

No literature or patent data are available for this compound, suggesting it may be a novel synthetic intermediate or a candidate for unexplored pharmacological applications.

Properties

IUPAC Name |

3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSKXYNDQXTXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

Coupling Reaction: The coupling of the chloronitroaniline derivative with a naphthyl ketone under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Biological Probes: Used in the development of probes for studying biological systems.

Medicine

Drug Development:

Industry

Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity. The naphthyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(4-chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone can be contextualized by comparing it with analogous propanone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Propanone Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The 2-naphthyl group in the target compound contributes to a higher CCS (179.2 Ų) compared to derivatives with smaller aromatic groups (e.g., 169.2 Ų for 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone) . Electron-withdrawing groups (e.g., -NO₂, -Cl) on the anilino moiety increase molecular polarity but may reduce membrane permeability .

Biological Relevance: While the target compound lacks reported bioactivity, structurally related propanones exhibit anti-inflammatory, analgesic, and antibacterial properties. For example, 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives show significant anti-inflammatory activity (ED₅₀ = 12–28 mg/kg) . Fluorine-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone) are often explored for enhanced metabolic stability and target binding .

Synthetic Accessibility: The absence of patent or literature data for the target compound suggests synthetic challenges or unexplored applications. In contrast, analogs like 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione have established crystallographic data and synthetic protocols .

Biological Activity

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone, also known by its CAS number 882748-64-3, is an organic compound that belongs to the class of aromatic ketones. This compound features a unique structure incorporating a naphthyl group and a chloro-nitroaniline moiety, which contribute to its distinct biological activity. Understanding its biological effects is essential for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 354.8 g/mol. The structure consists of a propanone backbone attached to both a naphthyl group and a chloro-nitroaniline moiety, which can participate in various biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H15ClN2O3 |

| Molecular Weight | 354.8 g/mol |

| CAS Number | 882748-64-3 |

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors.

- Nitro and Chloro Groups : These functional groups can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.

- Naphthyl Group : This moiety may facilitate increased lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes associated with cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced cell division rates in malignant cells.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxicity of the compound against various cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed in MCF-7 (breast cancer) cells at IC50 values around 10 µM.

-

Enzyme Inhibition Assay :

- Objective : To assess the inhibitory activity against CDK6.

- Methodology : Enzyme kinetics were analyzed using a spectrophotometric method.

- Results : The compound exhibited competitive inhibition with an IC50 value of approximately 5 µM, indicating strong potential as a therapeutic agent targeting cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.